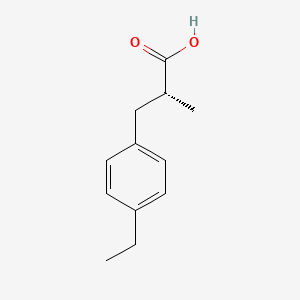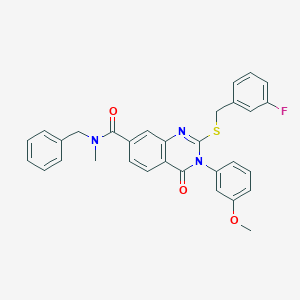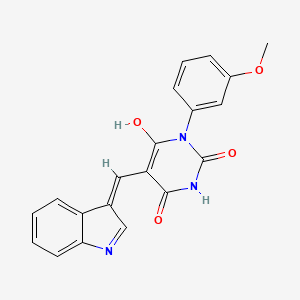
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid, also known as Ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation. It is one of the most widely used drugs in the world and is available over-the-counter in many countries. Ibuprofen is a chiral compound, meaning it has two enantiomers, (R)-ibuprofen and (S)-ibuprofen. (R)-ibuprofen is the active enantiomer and is responsible for the drug's therapeutic effects.
Mécanisme D'action
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. There are two isoforms of COX, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and regulating blood flow to the kidneys. COX-2 is inducible and is responsible for the production of prostaglandins that are involved in inflammation and pain. (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid inhibits both COX-1 and COX-2, but at higher doses, it selectively inhibits COX-2.
Biochemical and Physiological Effects
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has a number of biochemical and physiological effects. In addition to inhibiting the production of prostaglandins, it also inhibits the production of thromboxane A2, which is involved in blood clotting. (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been shown to reduce the risk of heart attack and stroke in patients with cardiovascular disease. It also has antioxidant properties and has been shown to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid is widely used in laboratory experiments due to its well-established pharmacological effects and low toxicity. It is relatively inexpensive and easy to obtain. However, its effects can vary depending on the dose and route of administration, and it can interact with other drugs and compounds.
Orientations Futures
There are many potential future directions for research on ibuprofen. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of its effects on other physiological processes, such as inflammation in the brain and the immune system. Additionally, there is interest in exploring the potential of ibuprofen as a treatment for other conditions, such as cancer and Alzheimer's disease.
Méthodes De Synthèse
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid can be synthesized through various methods, including the Friedel-Crafts acylation of isobutylbenzene, the Grignard reaction of isobutylmagnesium chloride with benzophenone, and the reduction of ibuprofen methyl ketone with sodium borohydride. The most common method used in industry is the Friedel-Crafts acylation, which involves the reaction of isobutylbenzene with acetyl chloride in the presence of aluminum chloride.
Applications De Recherche Scientifique
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been extensively studied in scientific research for its anti-inflammatory, analgesic, and antipyretic properties. It has been found to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, menstrual cramps, headaches, and fever. (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Propriétés
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPPEQDIQJNFB-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)




![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)

![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)
![4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2880843.png)
![Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2880844.png)

![2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2880846.png)
![N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]](/img/structure/B2880847.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)